6-(methoxymethyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(METHOXYMETHYL)-1,3-DIMETHYL-5-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(METHOXYMETHYL)-1,3-DIMETHYL-5-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 6-aminopyrimidine derivatives with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require the use of solvents such as xylene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(METHOXYMETHYL)-1,3-DIMETHYL-5-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
6-(METHOXYMETHYL)-1,3-DIMETHYL-5-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA repair.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(METHOXYMETHYL)-1,3-DIMETHYL-5-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit poly (ADP-ribose) polymerase-1 (PARP-1), leading to the accumulation of DNA damage in cancer cells and promoting cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: Studied for its antitumor activity.
Uniqueness
6-(METHOXYMETHYL)-1,3-DIMETHYL-5-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its methoxymethyl and pyridin-2-ylmethylsulfanyl groups contribute to its ability to interact with biological targets in a specific manner, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H18N4O3S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-(methoxymethyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18N4O3S/c1-20-15-13(16(22)21(2)17(20)23)14(11(8-19-15)9-24-3)25-10-12-6-4-5-7-18-12/h4-8H,9-10H2,1-3H3 |
InChI Key |
GBZSEVJZJUZSBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)SCC3=CC=CC=N3)COC |
Origin of Product |
United States |
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